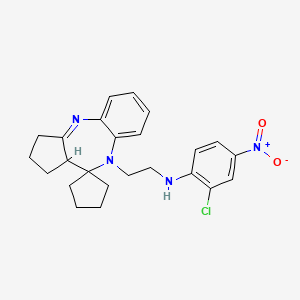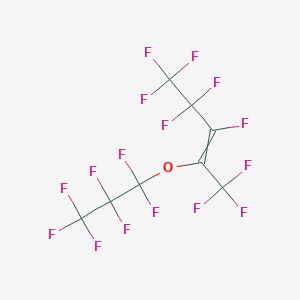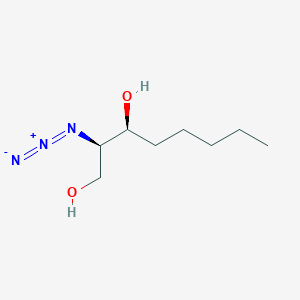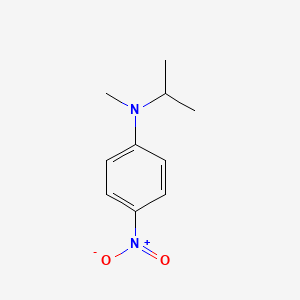![molecular formula C32H68N2O B14277319 N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine CAS No. 138510-58-4](/img/structure/B14277319.png)
N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine: is a complex organic compound characterized by its long alkyl chains and diamine functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with an alkyl halide, such as 2-undecylpentadecyl bromide, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of 1,3-diaminopropane attack the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions: N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Simpler amines, hydrocarbons
Substitution: Various substituted amines
科学的研究の応用
N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The long alkyl chains allow the compound to integrate into lipid membranes, potentially disrupting membrane integrity and function. The diamine groups can form hydrogen bonds with target molecules, influencing their activity and stability.
類似化合物との比較
1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the long alkyl chains.
Ethylenediamine: Another diamine with two amine groups but a shorter carbon chain.
Hexamethylenediamine: A diamine with a longer carbon chain but without the alkyl ether linkage.
Uniqueness: N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine is unique due to its combination of long alkyl chains and diamine functionality, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
特性
CAS番号 |
138510-58-4 |
|---|---|
分子式 |
C32H68N2O |
分子量 |
496.9 g/mol |
IUPAC名 |
N'-[3-(2-undecylpentadecoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C32H68N2O/c1-3-5-7-9-11-13-14-16-18-20-22-26-32(31-35-30-24-29-34-28-23-27-33)25-21-19-17-15-12-10-8-6-4-2/h32,34H,3-31,33H2,1-2H3 |
InChIキー |
XHYGKJQVHOQJSW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCC)COCCCNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


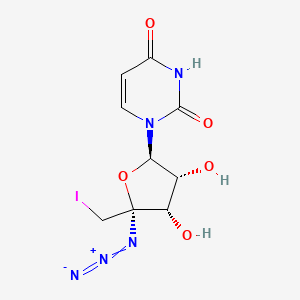
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)

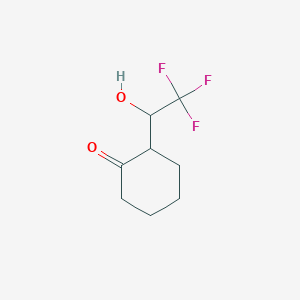
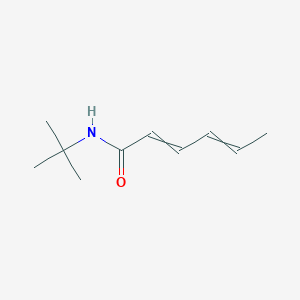
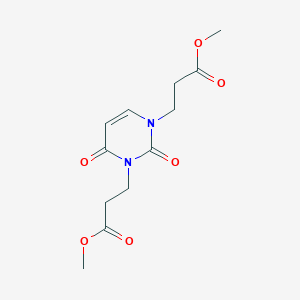
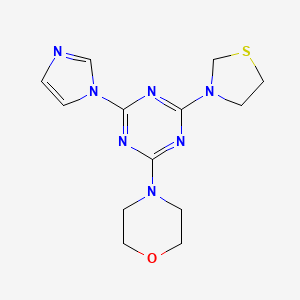
![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)


